4-((3-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride

Description

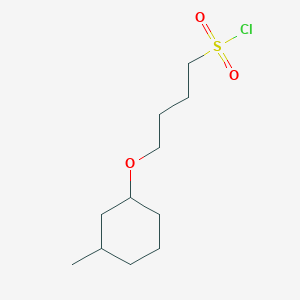

4-((3-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride (CAS No. 2096339-68-1) is a sulfonyl chloride derivative featuring a 3-methylcyclohexyl ether group attached to a butane sulfonyl chloride backbone. Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis, particularly for introducing sulfonamide groups in pharmaceuticals, agrochemicals, and specialty polymers .

Properties

Molecular Formula |

C11H21ClO3S |

|---|---|

Molecular Weight |

268.80 g/mol |

IUPAC Name |

4-(3-methylcyclohexyl)oxybutane-1-sulfonyl chloride |

InChI |

InChI=1S/C11H21ClO3S/c1-10-5-4-6-11(9-10)15-7-2-3-8-16(12,13)14/h10-11H,2-9H2,1H3 |

InChI Key |

LOODIZJLOLDXJT-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1)OCCCCS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride typically involves the reaction of 4-hydroxybutane-1-sulfonyl chloride with 3-methylcyclohexanol under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-((3-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.

Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

Substitution Reactions: Sulfonamide or sulfonate derivatives.

Reduction Reactions: Sulfonyl hydride.

Oxidation Reactions: Sulfonic acid derivatives.

Scientific Research Applications

4-((3-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((3-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Key Compounds for Comparison:

4-((3-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride (CAS 2096339-68-1)

4-(3-Fluorophenoxy)butane-1-sulfonyl chloride (CAS 1343917-35-0)

4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride (CAS 1340044-27-0)

Table 1: Structural and Molecular Data

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituent | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | 2096339-68-1 | C₁₁H₁₉ClO₃S* | 274.79* | 3-Methylcyclohexyloxy | Sulfonyl chloride, ether |

| 4-(3-Fluorophenoxy)butane-1-sulfonyl chloride | 1343917-35-0 | C₁₀H₁₂ClFO₃S | 274.72 | 3-Fluorophenoxy | Sulfonyl chloride, aryl ether |

| 4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride | 1340044-27-0 | C₁₁H₁₄Cl₂O₃S | 297.20 | 4-Chloro-3-methylphenoxy | Sulfonyl chloride, aryl ether |

Physicochemical and Reactivity Differences

A. Substituent Effects on Lipophilicity

- The 3-methylcyclohexyloxy group in the target compound imparts higher lipophilicity (logP estimated >3.5) compared to aromatic substituents, enhancing membrane permeability but reducing aqueous solubility .

- Aryl ethers (e.g., 3-fluorophenoxy) exhibit moderate lipophilicity (logP ~2.8–3.2) due to polarizable aromatic rings and electron-withdrawing halogens .

B. Reactivity Trends

- Electron-Withdrawing Groups (EWGs): The fluorine atom in 4-(3-fluorophenoxy)butane-1-sulfonyl chloride increases the electrophilicity of the sulfonyl chloride, accelerating nucleophilic substitution reactions .

- Steric Hindrance: The bulky 3-methylcyclohexyl group in the target compound may slow reactions due to steric shielding of the sulfonyl chloride group, unlike the planar aryl ethers .

C. Stability and Handling

- Sulfonyl chlorides with aromatic substituents (e.g., CAS 1340044-27-0) are typically more stable under standard storage conditions compared to alicyclic variants, which may degrade faster due to conformational flexibility .

Research Findings and Challenges

Synthetic Accessibility: The discontinued status of this compound hints at difficulties in large-scale synthesis, possibly due to the instability of the cyclohexyl ether intermediate .

Reactivity Studies: Comparative kinetic studies indicate that aryl-substituted sulfonyl chlorides react 2–3 times faster with amines than the cyclohexyl analog, highlighting steric limitations .

Thermal Stability: Differential scanning calorimetry (DSC) data for similar compounds suggest that alicyclic sulfonyl chlorides decompose at lower temperatures (~120°C) compared to aromatic derivatives (>150°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.